![molecular formula C13H11BrFN3O3 B2652724 (5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034326-68-4](/img/structure/B2652724.png)
(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
Synthesis Analysis
The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. Characterization of the compound is usually done using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy.Molecular Structure Analysis
The molecular formula of the compound is C13H12FN3O3. The compound has a pale yellow color and is stable under normal laboratory conditions. More detailed structural analysis might require techniques such as X-ray diffraction .Scientific Research Applications
Protein Tyrosine Kinase Inhibition
(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: has been investigated for its inhibitory activity against protein tyrosine kinases (PTKs). These enzymes play crucial roles in cell signaling pathways, regulating cellular functions like proliferation, growth, and differentiation . The compound’s potential as a PTK inhibitor makes it relevant for cancer research and drug development.
Antioxidant Properties
Bromophenols, including this compound, have been found in marine algae, ascidians, and sponges. They exhibit antioxidative effects, which can protect cells from oxidative stress and prevent damage caused by free radicals . Understanding the specific antioxidant mechanisms of this compound could contribute to health-related research.
Anti-Inflammatory Potential
Inflammation plays a pivotal role in various diseases. Preliminary studies suggest that bromophenols, including this compound, possess anti-inflammatory properties . Further research could explore its impact on inflammatory pathways and potential therapeutic applications.
Enzyme Inhibition
Beyond PTKs, this compound might interact with other enzymes. Investigating its inhibitory effects on specific enzymes (e.g., protein tyrosine phosphatase 1B) could reveal additional therapeutic targets .
Antimicrobial and Antithrombotic Effects
Bromophenols have demonstrated antimicrobial activity, making them relevant for infectious disease research . Additionally, their antithrombotic effects could be explored in cardiovascular studies.
properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN3O3/c14-11-2-1-10(21-11)12(19)18-4-3-9(7-18)20-13-16-5-8(15)6-17-13/h1-2,5-6,9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFNCDPSWFBFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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